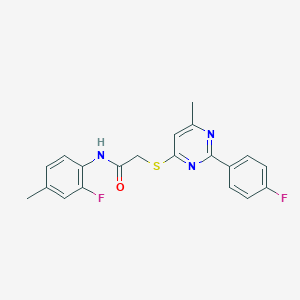

N-(2-fluoro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide

Description

N-(2-fluoro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide is a pyrimidine-based acetamide derivative featuring a thioether linkage and fluorinated aryl substituents. The compound’s structure includes a 6-methylpyrimidine core substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a thioacetamide moiety bearing a 2-fluoro-4-methylphenyl group.

Properties

IUPAC Name |

N-(2-fluoro-4-methylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3OS/c1-12-3-8-17(16(22)9-12)24-18(26)11-27-19-10-13(2)23-20(25-19)14-4-6-15(21)7-5-14/h3-10H,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOLTAYBLKFWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluoro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)thio)acetamide is a complex organic compound notable for its structural features, which include a fluorinated aromatic ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of fluorine atoms enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.

Structural Features

| Feature | Description |

|---|---|

| Fluorinated Aromatic Ring | Enhances lipophilicity and potential receptor interactions |

| Pyrimidine Moiety | Implicated in various biological activities |

| Thioether Linkage | May affect metabolic stability and bioavailability |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Research into related compounds suggests that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The following table summarizes findings related to anti-inflammatory activity:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |

| Compound A | 0.02 ± 0.01 | COX inhibition |

| Compound B | 0.03 ± 0.02 | iNOS suppression |

- Receptor Interactions : The fluorinated groups may enhance binding affinity to certain receptors involved in inflammatory responses.

- Signal Transduction Modulation : Similar compounds have been shown to alter pathways such as NF-kB, which is crucial in inflammatory processes.

In Vitro Studies

A study examining the biological activity of structurally related compounds demonstrated that they effectively inhibited the proliferation of human cancer cell lines at micromolar concentrations. The specific mechanisms were attributed to the induction of apoptosis and modulation of cell cycle progression.

Animal Models

Preclinical trials using animal models have indicated that compounds with similar structural features can significantly reduce tumor sizes and inflammation markers when administered at specific dosages.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Key Observations :

- Fluorinated vs.

- Core Heterocycle: Pyrimidine-based compounds (Target, ) generally show higher solubility than thienopyrimidine derivatives () due to reduced aromatic stacking .

- Thioether Linkage : The thioether group in the target compound and its analogs (e.g., AJ5d, Compound C) is critical for hydrogen bonding and hydrophobic interactions in biological targets .

Table 2: Antitumor Activity of Selected Analogues

Key Observations :

- The trimethoxyphenyl group in Compound C enhances DNA intercalation, while fluorinated aryl groups (as in the target compound) may improve membrane permeability .

- High melting points (>300°C) in fluorinated derivatives (e.g., Compound 21) correlate with crystalline stability, which may influence formulation strategies .

Key Observations :

- The target compound’s synthesis likely follows routes similar to AJ5d () and , where sodium methylate facilitates thioether formation via nucleophilic substitution .

- Fluorinated intermediates (e.g., 4-fluorophenyl boronic acid) may be required for Suzuki coupling to install aryl groups, as seen in pyrimidine derivatives () .

Q & A

Q. Key Considerations :

- Temperature control to avoid side reactions (e.g., decomposition of fluorinated groups).

- Use of TLC and NMR to monitor intermediate formation .

Advanced: How can computational methods improve the understanding of this compound’s electronic structure?

Density Functional Theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, can model:

- Electron density distribution : Predicting reactive sites (e.g., sulfur atom in thioether group) for nucleophilic/electrophilic attacks .

- Local kinetic-energy density : Assessing stability of fluorinated aromatic rings under varying pH conditions .

- Reactivity validation : Cross-referencing computational results with experimental NMR and crystallographic data to resolve discrepancies .

Basic: What analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on pyrimidine) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak alignment) .

- X-ray crystallography : Resolve dihedral angles between pyrimidine and fluorophenyl rings (e.g., angles of 12.8°–86.1°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.